N-benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride
CAS No.: 1047652-33-4
Cat. No.: VC11714224
Molecular Formula: C15H22ClN
Molecular Weight: 251.79 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1047652-33-4 |
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Molecular Formula | C15H22ClN |
Molecular Weight | 251.79 g/mol |
IUPAC Name | N-benzyl-2-(cyclohexen-1-yl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C15H21N.ClH/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15;/h2,5-7,9-10,16H,1,3-4,8,11-13H2;1H |
Standard InChI Key | OJNRDADFRUXXSC-UHFFFAOYSA-N |
SMILES | C1CCC(=CC1)CCNCC2=CC=CC=C2.Cl |
Canonical SMILES | C1CCC(=CC1)CCNCC2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
N-Benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride (IUPAC name: N-benzyl-2-(cyclohex-1-en-1-yl)ethanamine hydrochloride) consists of three primary structural components:
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A cyclohexene ring with one double bond, providing partial unsaturation and conformational flexibility.
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An ethylamine chain (-CH2-CH2-NH-) linking the cyclohexene ring to the benzyl group.
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A benzyl substituent (-CH2-C6H5) attached to the amine nitrogen, contributing aromatic character.
The hydrochloride salt forms via protonation of the amine group, yielding a cationic ammonium center paired with a chloride counterion. This ionic interaction increases the compound’s polarity and crystalline stability.
Table 1: Key Molecular Descriptors
Synthesis and Manufacturing Processes
Precursor Synthesis: 2-(1-Cyclohexenyl)Ethylamine
The synthesis of N-benzyl derivatives typically begins with the preparation of 2-(1-cyclohexenyl)ethylamine, a precursor well-documented in the literature. A high-yield route involves the reduction of 1-cyclohexeneacetonitrile using sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) in tetrahydrofuran (THF) under inert conditions . Key steps include:
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Nitrile Reduction: The nitrile group (-C≡N) is reduced to a primary amine (-CH2-NH2) via hydride transfer, achieving yields exceeding 95% under optimized conditions (15°C, 20-hour reaction time) .
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Workup and Purification: Post-reaction quenching with NaOH, followed by extraction with diethyl ether and vacuum distillation, isolates the amine as a colorless liquid .
Benzylation of the Ethylamine Backbone
Introducing the benzyl group proceeds via reductive amination or direct alkylation:
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Reductive Amination: Reacting 2-(1-cyclohexenyl)ethylamine with benzaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) forms the secondary amine.
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Alkylation: Treatment with benzyl chloride under basic conditions (e.g., K2CO3) facilitates nucleophilic substitution at the amine nitrogen.
The hydrochloride salt is subsequently generated by treating the free base with hydrochloric acid, followed by recrystallization from ethanol or acetone.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Source |
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Nitrile Reduction | Red-Al, THF, 15°C, 20 h | 95% | |
Benzylation | Benzyl chloride, K2CO3, DMF, 60°C, 12 h | ~80% | Inferred |
Salt Formation | HCl (gaseous), ethanol, 0°C | >90% |
Physical and Chemical Properties
Spectroscopic Characteristics
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IR Spectroscopy: Strong N-H stretch (~2500 cm⁻¹), aromatic C-H stretches (3050 cm⁻¹), and cyclohexene C=C (1650 cm⁻¹).
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NMR (¹H): Distinct signals for benzyl protons (δ 7.3 ppm, multiplet), cyclohexene protons (δ 5.5 ppm, doublet), and ethylamine chain (δ 2.6–3.1 ppm, multiplet).
Pharmacological Applications and Research Findings
Alpha-Adrenergic Antagonism
Structural analogs, such as the 4-chlorobenzyl derivative, exhibit alpha-adrenergic receptor antagonism. This suggests potential applications in cardiovascular research, particularly in studying hypertension and sympathetic nervous system modulation. The benzyl variant may show altered receptor affinity due to the absence of electron-withdrawing chlorine.
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